molecular formula C18H14N2O6S B2377735 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 302804-35-9

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2377735
CAS No.: 302804-35-9
M. Wt: 386.38
InChI Key: FPTHAWWRKWQGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a nitrophenyl group, a dioxopyrrolidinyl moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl and dioxopyrrolidinyl intermediates. One common method involves the nitration of 4-methylphenyl compounds to introduce the nitro group, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions. The final step involves the thiolation of the benzoic acid derivative to attach the dioxopyrrolidinyl moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl moiety can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrophenyl derivatives: Compounds with similar nitrophenyl groups.

    Dioxopyrrolidinyl derivatives: Compounds featuring the dioxopyrrolidinyl moiety.

    Benzoic acid derivatives: Compounds with similar benzoic acid structures.

Uniqueness

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-(4-methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-10-6-7-12(13(8-10)20(25)26)19-16(21)9-15(17(19)22)27-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTHAWWRKWQGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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